2,2',3,4,5,6'-Hexachlorobiphenyl
Overview
Description
2,2’,3,4,5,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in industrial applications such as dielectric fluids in transformers, capacitors, and as plasticizers in paints and cements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, often ferric chloride, to facilitate the substitution of hydrogen atoms on the biphenyl rings with chlorine atoms. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5,6’-Hexachlorobiphenyl, was historically conducted through batch processes in large reactors. The chlorination process was carefully monitored to achieve the desired degree of chlorination, and the resulting mixture was purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,5,6’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated biphenyls.
Reduction: Dechlorination can occur under reductive conditions, often using metal catalysts.
Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination often employs palladium or nickel catalysts in the presence of hydrogen gas.
Substitution: Halogen exchange reactions typically use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various hydroxylated biphenyls, partially dechlorinated biphenyls, and substituted biphenyl derivatives .
Scientific Research Applications
2,2’,3,4,5,6’-Hexachlorobiphenyl has been extensively studied for its environmental impact and biological effects. Its applications in scientific research include:
Environmental Chemistry: Studying the persistence and degradation of PCBs in the environment.
Toxicology: Investigating the toxic effects of PCBs on human health and wildlife.
Analytical Chemistry: Developing methods for detecting and quantifying PCBs in environmental samples.
Mechanism of Action
The mechanism by which 2,2’,3,4,5,6’-Hexachlorobiphenyl exerts its effects involves its interaction with cellular components. PCBs can disrupt endocrine function by mimicking or inhibiting natural hormones. They can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another PCB with similar environmental persistence and toxicity.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its use in industrial applications and similar toxicological profile
Uniqueness
2,2’,3,4,5,6’-Hexachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its structure determines its persistence in the environment and its potential to bioaccumulate in living organisms .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,6-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-2-1-3-7(14)9(6)5-4-8(15)11(17)12(18)10(5)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPQKLGBEKEZBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074202 | |
Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-15-0 | |
Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,5,6'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12209RQ3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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